

Synthesis of Cyclononanone from Cyclooctene: An Application Note

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Compound of Interest

Compound Name: **Cyclononanone**

Cat. No.: **B1595960**

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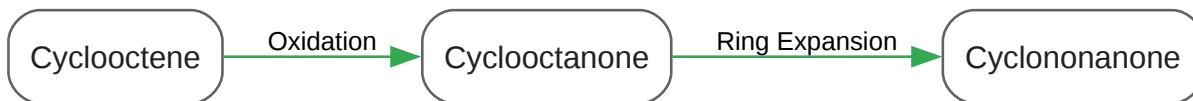
Abstract

This application note provides detailed protocols for the multi-step synthesis of **cyclononanone**, a valuable nine-membered cyclic ketone, starting from the readily available cycloalkene, cyclooctene. The synthesis is approached through a two-stage process: the initial oxidation of cyclooctene to form the key intermediate, cyclooctanone, followed by a one-carbon ring expansion of cyclooctanone to yield the target **cyclononanone**. Two primary methods for the ring expansion are presented: the Tiffeneau-Demjanov rearrangement and the reaction with diazomethane. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Introduction

Cyclic ketones are important structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. Among these, medium-ring carbocycles like **cyclononanone** present unique synthetic challenges due to unfavorable ring strain and transannular interactions. This application note details reliable and reproducible methods for the preparation of **cyclononanone** from cyclooctene, a common and inexpensive starting material.

The overall synthetic strategy is outlined below:

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Caption: Overall synthetic scheme.

Data Presentation

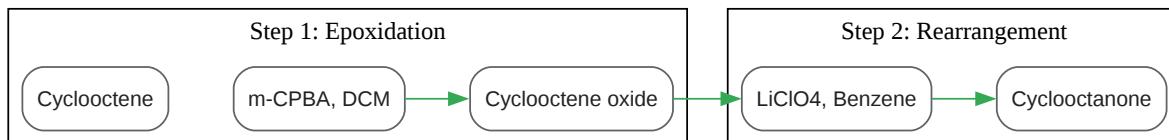
The following table summarizes the quantitative data for the key transformations in the synthesis of **cyclononanone** from cyclooctene.

Step No.	Transformation	Reagents and Conditions	Starting Material	Product	Typical Yield (%)
1	Epoxidation of Cyclooctene	m-CPBA, Dichloromethane, 0 °C to rt	Cyclooctene	Cyclooctene oxide	90-95
2	Rearrangement of Cyclooctene Oxide	Lithium perchlorate, Benzene, Reflux	Cyclooctene oxide	Cyclooctanone	85-90
3a	Tiffeneau-Demjanov Rearrangement (Step 1)	Trimethylsilyl cyanide, Zinc iodide, Dichloromethane	Cyclooctanone	Cyanohydrin	~95 (crude)
3b	Tiffeneau-Demjanov Rearrangement (Step 2)	Lithium aluminum hydride, Diethyl ether	Cyanohydrin	1-(Aminomethyl)cyclooctanol	80-85
3c	Tiffeneau-Demjanov Rearrangement (Step 3)	Sodium nitrite, Acetic acid, Water, 0 °C	1-(Aminomethyl)cyclooctanol	Cyclononanone	70-75
4	Ring Expansion with Diazomethane	Diazomethane, Diethyl ether, Methanol (catalyst)	Cyclooctanone	Cyclononanone	60-70

Experimental Protocols

Stage 1: Synthesis of Cyclooctanone from Cyclooctene

This stage involves a two-step sequence: epoxidation of cyclooctene followed by an acid-catalyzed rearrangement of the resulting epoxide.



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Caption: Workflow for Stage 1.

Step 1: Epoxidation of Cyclooctene

Materials:

- cis-Cyclooctene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclooctene oxide as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Rearrangement of Cyclooctene Oxide to Cyclooctanone

Materials:

- Cyclooctene oxide
- Lithium perchlorate (LiClO_4)
- Benzene
- Water
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

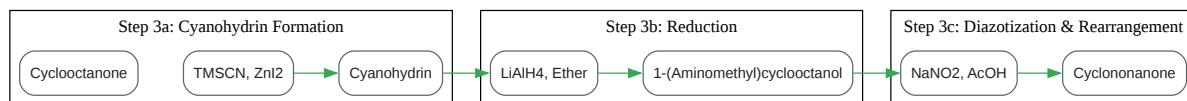
- To a solution of cyclooctene oxide (1.0 eq) in benzene, add lithium perchlorate (0.1 eq).
- Heat the mixture to reflux and monitor the reaction by TLC.
- After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
- Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by distillation under reduced pressure to yield pure cyclooctanone.

Stage 2: Ring Expansion of Cyclooctanone to Cyclononanone

Two effective methods for the one-carbon ring expansion of cyclooctanone are presented below.

This is a three-step sequence involving the formation of a cyanohydrin, its reduction to a β -amino alcohol, and subsequent diazotization and rearrangement.



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Caption: Workflow for Tiffeneau-Demjanov Rearrangement.

Step 3a: Formation of Cyclooctanone Cyanohydrin

Materials:

- Cyclooctanone
- Trimethylsilyl cyanide (TMSCN)
- Zinc iodide (ZnI₂)
- Dichloromethane (DCM)

Procedure:

- In a dry, inert atmosphere, dissolve cyclooctanone (1.0 eq) in dichloromethane.

- Add a catalytic amount of zinc iodide.
- Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-3 hours.
- The resulting trimethylsilyl-protected cyanohydrin is typically used directly in the next step without purification.

Step 3b: Reduction to 1-(Aminomethyl)cyclooctanol

Materials:

- Crude cyclooctanone cyanohydrin
- Lithium aluminum hydride (LAH)
- Anhydrous diethyl ether
- Water
- 15% Sodium hydroxide solution

Procedure:

- In a separate flask under an inert atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous diethyl ether.
- Cool the LAH suspension to 0 °C.
- Add the crude cyanohydrin solution from the previous step dropwise to the LAH suspension.
- After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
- Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

- Stir the mixture vigorously for 30 minutes, then filter the resulting white solid and wash with diethyl ether.
- Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclooctanol.

Step 3c: Diazotization and Rearrangement to **Cyclononanone**

Materials:

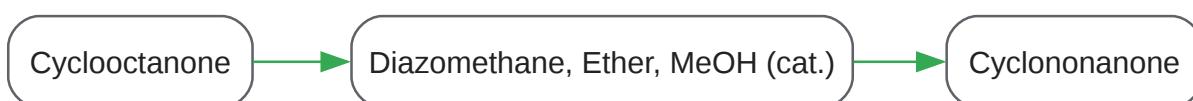
- 1-(Aminomethyl)cyclooctanol
- Acetic acid
- Sodium nitrite (NaNO_2)
- Water
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 1-(aminomethyl)cyclooctanol (1.0 eq) in a mixture of acetic acid and water at 0 °C.
- Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours.
- Allow the mixture to warm to room temperature and stir for an additional hour.
- Extract the mixture with diethyl ether (3x).

- Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **cyclononanone**.

This method provides a more direct one-step ring expansion but requires the handling of diazomethane, a toxic and potentially explosive reagent. Extreme caution and appropriate safety measures are mandatory.



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Caption: Workflow for Diazomethane Ring Expansion.

Materials:

- Cyclooctanone
- An ethereal solution of diazomethane (prepared in situ or from a commercial generator)
- Methanol
- Diethyl ether
- Acetic acid (for quenching)

Procedure:

- Safety First: All operations involving diazomethane must be conducted in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished edges and avoid ground-glass joints where possible. Wear appropriate personal protective equipment, including a face shield and heavy gloves.

- Dissolve cyclooctanone (1.0 eq) in diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.
- Add a catalytic amount of methanol.
- Cool the solution to 0 °C.
- Slowly add the ethereal solution of diazomethane dropwise. The yellow color of diazomethane should disappear upon reaction.
- Continue the addition until the yellow color persists, indicating an excess of diazomethane.
- Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
- Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
- Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield **cyclononanone**.

Conclusion

The synthesis of **cyclononanone** from cyclooctene can be reliably achieved through a two-stage process involving the oxidation of cyclooctene to cyclooctanone, followed by a one-carbon ring expansion. Both the Tiffeneau-Demjanov rearrangement and the reaction with diazomethane are effective methods for the ring expansion step. The Tiffeneau-Demjanov rearrangement is a safer, multi-step sequence, while the diazomethane method offers a more direct conversion but requires stringent safety precautions. The choice of method will depend on the specific requirements of the synthesis, available resources, and safety considerations.

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